molecular formula C10H8N4O4 B11101269 N-methyl-5,7-dinitroquinolin-8-amine CAS No. 33497-92-6

N-methyl-5,7-dinitroquinolin-8-amine

Cat. No.: B11101269
CAS No.: 33497-92-6
M. Wt: 248.19 g/mol
InChI Key: MORYNZKYPVSMCF-UHFFFAOYSA-N
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Description

N-methyl-5,7-dinitroquinolin-8-amine is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a quinoline ring substituted with nitro groups at positions 5 and 7, and a methyl group at the nitrogen atom. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5,7-dinitroquinolin-8-amine typically involves the nitration of quinoline derivatives followed by methylation. One common method involves the nitration of 8-aminoquinoline using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions. The resulting 5,7-dinitro-8-aminoquinoline is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

    Reduction: 5,7-diaminoquinolin-8-amine.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: N-methyl-5,7-dinitroquinolin-8-one.

Mechanism of Action

The mechanism of action of N-methyl-5,7-dinitroquinolin-8-amine involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. Additionally, the quinoline ring can intercalate with DNA, leading to potential anticancer activity . The compound’s ability to form coordination complexes with metal ions also contributes to its diverse biological activities .

Properties

CAS No.

33497-92-6

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

N-methyl-5,7-dinitroquinolin-8-amine

InChI

InChI=1S/C10H8N4O4/c1-11-10-8(14(17)18)5-7(13(15)16)6-3-2-4-12-9(6)10/h2-5,11H,1H3

InChI Key

MORYNZKYPVSMCF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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